1-(2-(Methylsulfonyl)ethyl)cyclopentane-1-carboxylic acid is an organic compound characterized by its unique structure and functional groups, which include a cyclopentane ring, a carboxylic acid, and a methylsulfonyl substituent. This compound has garnered interest in various fields of chemistry and biology due to its potential applications in organic synthesis and medicinal chemistry.
The compound can be synthesized through several methods, with the most notable being the carboxylation of cyclopentene and the oxidation of cyclopentanol. These synthetic routes are optimized for yield and purity, often utilizing advanced catalytic systems.
1-(2-(Methylsulfonyl)ethyl)cyclopentane-1-carboxylic acid is classified under carboxylic acids and sulfonic acids in organic chemistry. Its structural complexity places it within the subclass of alicyclic compounds due to the presence of a cyclopentane ring.
The choice of reaction conditions, such as temperature, pressure, and catalyst type, significantly influences the yield and selectivity of the target compound. Industrial production often involves fine-tuning these parameters to enhance efficiency.
The molecular formula for 1-(2-(Methylsulfonyl)ethyl)cyclopentane-1-carboxylic acid is , with a molecular weight of approximately 220.29 g/mol. The compound features a cyclopentane ring bonded to a carboxylic acid group and a methylsulfonyl group.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents used.
The mechanism by which 1-(2-(Methylsulfonyl)ethyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid group participates in hydrogen bonding and electrostatic interactions, while the methylsulfonyl group can undergo nucleophilic substitution reactions, influencing biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | C9H16O4S |
| Molecular Weight | 220.29 g/mol |
| IUPAC Name | 1-(2-methylsulfonylethyl)cyclopentane-1-carboxylic acid |
| InChI | InChI=1S/C9H16O4S/c1-14(12,13)... |
| Canonical SMILES | CS(=O)(=O)CCC1(CCCC1)C(=O)O |
1-(2-(Methylsulfonyl)ethyl)cyclopentane-1-carboxylic acid has numerous applications in scientific research:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9